molecular formula C6H9NO2 B2768938 N-Propan-2-yloxyprop-2-ynamide CAS No. 1874550-40-9

N-Propan-2-yloxyprop-2-ynamide

Cat. No.: B2768938
CAS No.: 1874550-40-9
M. Wt: 127.143
InChI Key: HRDITUMGFFXPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propan-2-yloxyprop-2-ynamide is a chemical compound with the molecular formula C₆H₉NO₂. It is characterized by the presence of a triple bond directly connected to a nitrogen atom, which bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and applications in various fields of chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yloxyprop-2-ynamide typically involves the reaction of isopropyl alcohol with propiolic acid, followed by the introduction of an amide group. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the ynamide structure. The process can be summarized as follows:

    Step 1: Isopropyl alcohol reacts with propiolic acid in the presence of a base to form isopropyl propiolate.

    Step 2: Isopropyl propiolate undergoes amidation with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yloxyprop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amides.

Scientific Research Applications

N-Propan-2-yloxyprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive triple bond.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxyprop-2-ynamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-Ethoxyprop-2-ynamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    N-Butoxyprop-2-ynamide: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

N-Propan-2-yloxyprop-2-ynamide is unique due to its specific isopropoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

N-propan-2-yloxyprop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDITUMGFFXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ONC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.